N-(3-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-oxo-2-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S2/c1-3-23(26(35)30-17-8-6-9-18(14-17)37-2)39-28-32-21-12-5-4-11-20(21)25-31-22(27(36)33(25)28)15-24(34)29-16-19-10-7-13-38-19/h4-14,22-23H,3,15-16H2,1-2H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNIJZZHQZBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure that includes a quinazoline moiety, thiophene group, and a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 398.48 g/mol. The structural complexity contributes to its diverse biological activities.
Synthesis
Recent advancements in synthetic methodologies have enabled the efficient production of this compound. Techniques such as microwave-assisted synthesis and the use of deep eutectic solvents (DES) have been employed to enhance yield and reduce environmental impact during the synthesis process .
Antimicrobial Activity
The compound has shown promising antimicrobial properties . In vitro studies indicate that it exhibits significant activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Table 1: Antimicrobial Activity of N-(3-methoxyphenyl)-2-{[3-oxo-2-(...)}
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 18 | 16 µg/mL |
Anticancer Potential
Research has indicated that this compound may possess anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. In particular, it has been effective against breast and lung cancer cell lines .
Table 2: Anticancer Activity of N-(3-methoxyphenyl)-2-{[3-oxo-2-(...)}
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| A549 (Lung Cancer) | 10 | Cell cycle arrest |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Abdel-Aziem et al. evaluated the antimicrobial activity of various heterocyclic compounds, including derivatives similar to N-(3-methoxyphenyl)-2-{[3-oxo-2-(...)}. The results indicated a strong correlation between structural features and antimicrobial potency .
- Case Study on Anticancer Properties : A research project focused on the anticancer effects of novel quinazoline derivatives reported significant tumor growth inhibition in xenograft models treated with compounds structurally related to N-(3-methoxyphenyl)-2-{[3-oxo-2-(...)} .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Thiophene vs.
- Methoxy Positioning : The 3-methoxyphenyl group in the target compound may offer better solubility than 2- or 4-methoxy isomers (e.g., ), balancing hydrophobicity and target binding .
- Sulfanyl Linkage : Compounds with sulfanyl groups at position 5 (e.g., ) show consistent antimicrobial profiles, suggesting this motif is critical for interacting with bacterial enzymes .
Limitations and Contradictions
- For example, N-cyclohexyl derivatives () lack reported antimicrobial activity despite sharing the imidazo[1,2-c]quinazolinone core .
- Data Gaps : Many analogues (e.g., ) lack explicit bioactivity data, limiting direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
